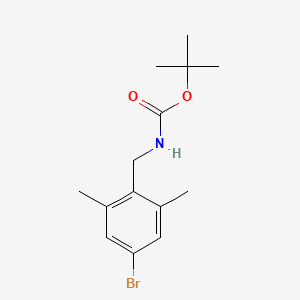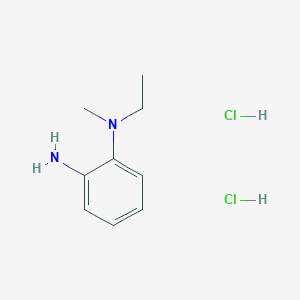![molecular formula C14H13F2N B15306881 3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)
3-[4-(Difluoromethyl)phenyl]-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Difluoromethyl)phenyl]-5-methylaniline is an organic compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to a methylaniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents, such as [Me3Si-CF2H], which can be prepared by reducing [Me3Si-CF3] with sodium borohydride . The reaction conditions often involve the use of transition metal catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, where the difluoromethyl group is introduced to the phenyl ring using efficient and scalable methods. These processes often utilize continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Difluoromethyl)phenyl]-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
3-[4-(Difluoromethyl)phenyl]-5-methylaniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[4-(Difluoromethyl)phenyl]-5-methylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: This compound features a similar difluoromethyl group attached to a quinoline structure.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide: Another compound with a difluoromethyl group, used in fungicides.
Uniqueness
3-[4-(Difluoromethyl)phenyl]-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C14H13F2N |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
3-[4-(difluoromethyl)phenyl]-5-methylaniline |
InChI |
InChI=1S/C14H13F2N/c1-9-6-12(8-13(17)7-9)10-2-4-11(5-3-10)14(15)16/h2-8,14H,17H2,1H3 |
Clé InChI |
RHZJUVAGARVVDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


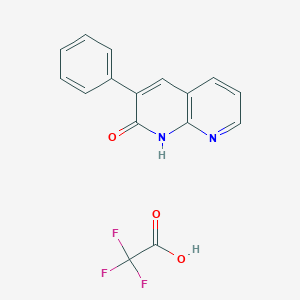
![Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15306832.png)

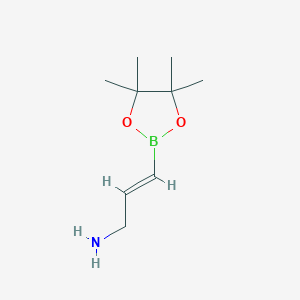
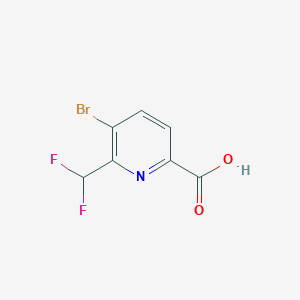

![tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B15306864.png)
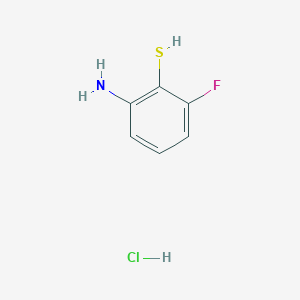
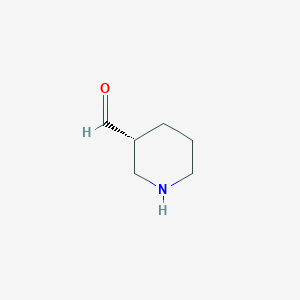
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)
![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)
